molecular formula C7H2Cl2N2O2 B13089889 2,3-Dichloro-5-nitrobenzonitrile

2,3-Dichloro-5-nitrobenzonitrile

Cat. No.: B13089889
M. Wt: 217.01 g/mol
InChI Key: WNZMKLNDPCMSLI-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-5-nitrobenzonitrile can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of phosphoric acid, sulfuric acid, and nitric acid . The reaction conditions typically involve maintaining a controlled temperature to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2,3-dichloro-5-aminobenzonitrile.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2,3-Dichloro-5-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit viral replication by interfering with early events in the virus life cycle, such as RNA synthesis . The compound’s nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-6-nitrobenzonitrile
  • 2,4-Dichloro-5-nitrobenzonitrile
  • 2,3-Dichlorobenzonitrile

Uniqueness

2,3-Dichloro-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity towards nucleophiles and varying degrees of biological efficacy.

Properties

Molecular Formula

C7H2Cl2N2O2

Molecular Weight

217.01 g/mol

IUPAC Name

2,3-dichloro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2Cl2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H

InChI Key

WNZMKLNDPCMSLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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